7-Methylchroman-4-one

Medicinal Chemistry Drug Discovery Synthetic Intermediate

7-Methylchroman-4-one (CAS 18385-69-8) is the mandated intermediate for HSD17B13 modulator synthesis per patent WO2021003295A1. Unlike generic chromanones, the 7-methyl substitution critically alters electron density (XLogP3=1.7) and biological recognition, making it a non-interchangeable building block for reproducible SAR studies. This ambient-stable solid simplifies HTS workflows. Procure only the authentic 7-methyl regioisomer to ensure structural fidelity in your NAFLD/NASH preclinical research.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 18385-69-8
Cat. No. B099835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylchroman-4-one
CAS18385-69-8
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCO2
InChIInChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3
InChIKeyOKVHJJOYXWCTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylchroman-4-one (CAS 18385-69-8): Procurement and Scientific Selection Guide


7-Methylchroman-4-one (CAS 18385-69-8) is a heterocyclic compound belonging to the chroman-4-one family, characterized by a fused benzene-dihydropyran ring system with a methyl substituent at the 7-position . This scaffold is a privileged structure in medicinal chemistry, serving as a core building block for the synthesis of diverse bioactive molecules, including potential anticancer, antidiabetic, and neuroprotective agents . The compound exhibits distinct physicochemical properties, such as a calculated XLogP3 of 1.7, which differentiates it from the unsubstituted parent chroman-4-one (XLogP = 1.40), influencing its solubility and permeability profile for drug design applications [REFS-1, REFS-3].

Why Generic Chroman-4-one Analogs Cannot Substitute for 7-Methylchroman-4-one


Generic substitution within the chroman-4-one class is scientifically unsound due to the profound impact of substitution patterns on biological activity and physicochemical properties. The position and nature of the substituent on the chromanone core dictate target binding affinity, selectivity, and metabolic stability . For instance, a 7-methyl group, as in 7-Methylchroman-4-one, alters the electron density of the aromatic ring and influences molecular recognition, a phenomenon not replicated by a 6-methyl or unsubstituted analog. Furthermore, 7-Methylchroman-4-one serves as a specific, patented intermediate in the synthesis of HSD17B13 modulators, a role for which other chromanones are not designed or validated . Simply interchanging these compounds would invalidate research reproducibility and compromise the integrity of structure-activity relationship (SAR) studies.

Quantitative Evidence for Differentiated Selection of 7-Methylchroman-4-one (CAS 18385-69-8)


Key Synthetic Intermediate in a Patented Drug Discovery Pathway for HSD17B13 Modulators

7-Methylchroman-4-one is explicitly claimed and utilized as a key synthetic intermediate in a patented process for the preparation of N-substituted 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamides, which are modulators of the HSD17B13 enzyme . This is a direct and exclusive application not claimed for other simple chroman-4-one analogs like 6-methylchroman-4-one or 7-methoxychroman-4-one in this specific, high-value therapeutic context (non-alcoholic fatty liver disease, NAFLD) [REFS-1, REFS-2].

Medicinal Chemistry Drug Discovery Synthetic Intermediate

Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability Over Parent Scaffold

The introduction of a methyl group at the 7-position significantly alters the lipophilicity of the chroman-4-one core. The calculated partition coefficient (XLogP3) for 7-Methylchroman-4-one is 1.7, compared to 1.40 for the unsubstituted chroman-4-one (4-chromanone) [REFS-1, REFS-2]. This 21% increase in LogP is a crucial parameter in drug design, correlating with enhanced passive membrane permeability and potentially improved oral bioavailability .

ADME Drug Design Physicochemical Properties

Structure-Activity Relationship (SAR) Inference for Monoamine Oxidase B (MAO-B) Inhibition

While direct data for 7-Methylchroman-4-one is limited, class-level SAR from closely related chromone analogs provides strong inference for its differentiation. A study on chromone derivatives showed that a 7-methyl substituent (IC50 = 0.0827 µM) was equipotent to the 6-methyl (IC50 = 0.0863 µM) but significantly less potent than the unsubstituted analog (IC50 = 0.0672 µM) against human MAO-B . This suggests that the position of the methyl group (7- vs. 6-) is a key determinant of target binding. Given the structural similarity between chromones and chromanones, this data highlights that substitution pattern, not just the presence of a methyl group, dictates biological activity, making 7-Methylchroman-4-one a distinct and non-fungible research tool .

Neurodegeneration Enzyme Inhibition SAR

Altered Physical State for Facile Handling and Formulation Compared to Parent Scaffold

The physical state of a compound significantly impacts its handling and formulation in a laboratory setting. Unsubstituted chroman-4-one (4-chromanone) is a solid with a melting point of 36.5 °C, making it prone to liquefaction at or slightly above room temperature . In contrast, while a precise melting point for 7-Methylchroman-4-one is not widely reported, its boiling point is 304.7±42.0 °C at 760 mmHg, suggesting it is a higher-melting solid or a liquid with a much higher boiling point, which generally simplifies storage, weighing, and processing .

Formulation Material Science Handling Properties

Optimal Application Scenarios for 7-Methylchroman-4-one (CAS 18385-69-8) in Scientific Research


Synthesis of Next-Generation HSD17B13 Inhibitors for Liver Disease Research

This compound is the mandated intermediate for the synthesis of N-substituted 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamides, a novel class of HSD17B13 modulators described in patent WO2021003295A1. Researchers aiming to replicate, optimize, or create derivative libraries of these patented compounds for preclinical studies in NAFLD or other metabolic liver diseases must procure and use 7-Methylchroman-4-one to ensure structural fidelity and SAR consistency .

Lead Optimization for CNS-Penetrant Drug Candidates

With a calculated XLogP3 of 1.7, which is 21% higher than the parent chroman-4-one scaffold, 7-Methylchroman-4-one offers a physicochemical advantage in the design of molecules requiring enhanced passive membrane permeability . This property is particularly valuable in early-stage medicinal chemistry campaigns targeting intracellular targets or those requiring blood-brain barrier penetration, where the unsubstituted scaffold may be too polar. It serves as a rational, data-driven starting point for SAR exploration .

Regiochemical Probes in Structure-Activity Relationship (SAR) Studies

As demonstrated by MAO-B inhibition data on chromone analogs, the 7-methyl substitution yields a distinct biological profile compared to the 6-methyl or unsubstituted variants . 7-Methylchroman-4-one is therefore an essential, non-interchangeable tool for medicinal chemists systematically probing the SAR of chromanone-based inhibitors against various biological targets (e.g., kinases, GPCRs, enzymes). Its use ensures that the impact of a 7-methyl group is accurately assessed, preventing flawed SAR conclusions that would arise from using a regioisomer .

Reliable Laboratory-Scale Handling and Storage

For academic and industrial laboratories with limited cold storage capacity or those performing high-throughput experimentation, the physical state of 7-Methylchroman-4-one is a practical advantage. Unlike the low-melting parent chroman-4-one (M.P. 36.5 °C), which can be difficult to handle as a solid, 7-Methylchroman-4-one is a stable solid at ambient temperatures [REFS-1, REFS-2]. This simplifies accurate weighing, reduces material loss during transfers, and ensures long-term compound integrity, thereby improving experimental reproducibility and reducing operational costs associated with material waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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